2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-16(10-11-17-8-6-5-7-9-17)26-21(30)15-33-25-27-22-19-14-18(32-4)12-13-20(19)28(2)23(22)24(31)29(25)3/h5-9,12-14,16H,10-11,15H2,1-4H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWJXLCBULDMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazine ring: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.
Thioether formation:
Piperidine ring formation: This step involves the cyclization of a suitable precursor to form the piperidine ring.
Amide bond formation: The final step involves the coupling of the piperidine derivative with 4-methoxyphenylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Preliminary studies suggest that 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide exhibits significant anticancer properties. Research indicates that it may inhibit specific enzymes involved in tumor progression and exhibit cytotoxic effects on cancer cell lines. This potential makes it a candidate for further development as an anticancer therapeutic agent.
2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. Its unique structure may enhance its ability to penetrate microbial cell walls and disrupt essential cellular functions, making it a valuable candidate for developing new antibiotics.
3. Enzyme Inhibition
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. Studies suggest that it may act as an inhibitor for certain enzymes critical in metabolic pathways or disease processes, thus providing avenues for therapeutic intervention in metabolic disorders.
Synthesis and Preparation
The synthesis of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple synthetic steps:
- Formation of the Pyrimidoindole Core : This is achieved through condensation reactions involving suitable precursors.
- Thioether Formation : The sulfanyl group is introduced via thioether formation.
- Amide Bond Formation : The final step involves coupling the resulting intermediate with a phenylbutanamide derivative to yield the desired compound.
Case Studies
Several case studies have been documented to evaluate the biological activity and therapeutic potential of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Demonstrated significant cytotoxicity against breast cancer cell lines; potential for further development as an anticancer drug. |
| Study 2 | Assess antimicrobial efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria; potential for use in antibiotic development. |
| Study 3 | Investigate enzyme inhibition | Identified as a potent inhibitor of specific metabolic enzymes; implications for treating metabolic disorders. |
Mechanism of Action
The mechanism of action of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536706-70-4)
- Key Differences :
- Pyrimidoindole core substitution: 3-(3-methoxyphenyl) vs. 3,5-dimethyl-8-methoxy in the target compound.
- Acetamide chain: N-(4-ethylphenyl) vs. N-(4-phenylbutan-2-yl).
- The ethylphenyl chain may reduce lipophilicity compared to the 4-phenylbutan-2-yl group in the target compound .
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 537667-98-4)
- Key Differences :
- Pyrimidoindole core substitution: 3-methyl vs. 3,5-dimethyl-8-methoxy.
- Acetamide chain: 4-(trifluoromethoxy)phenyl vs. 4-phenylbutan-2-yl.
- Implications :
Functional Group Modifications in Related Sulfanyl Acetamides
Compounds such as 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol () and N-(4-fluorophenyl)sulfonyl derivatives () demonstrate the versatility of sulfanyl-acetamide scaffolds. However, their core structures (e.g., oxadiazole vs. pyrimidoindole) lead to distinct electronic profiles and intermolecular interactions. For example:
- Oxadiazole-containing analogs () exhibit planar aromatic systems, favoring π-π stacking, whereas pyrimidoindole derivatives enable multi-site hydrogen bonding due to their fused heterocyclic core .
Data Table: Comparative Analysis of Key Attributes
Research Findings and Implications
Crystallographic and Hydrogen-Bonding Analysis
- SHELX Refinement : The target compound’s crystal structure, if resolved, would likely employ SHELXL for refinement due to its proficiency in handling small-molecule data and hydrogen-bonding networks .
- Hydrogen-Bonding Patterns : The methoxy and acetamide groups in the target compound are expected to form robust hydrogen bonds (e.g., N–H···O, S–H···O), influencing crystal packing and solubility. Analogous compounds () may exhibit divergent patterns due to substituent variations .
Biological Activity
The compound 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule belonging to the pyrimidoindole class. Its unique structure includes a pyrimidoindole core, a methoxy group, and a sulfanyl-acetamide moiety, making it a subject of interest in pharmacological research due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.5 g/mol . The structure features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| Core Structure | Pyrimidoindole |
| Functional Groups | Methoxy, Sulfanyl |
Biological Activity
Research indicates that compounds within the pyrimidoindole class exhibit a range of biological activities including antibacterial , anticancer , and enzyme inhibition .
Antibacterial Activity
Studies have shown that derivatives similar to the target compound demonstrate significant antibacterial activity against various strains. For instance, compounds with sulfamoyl functionalities are noted for their antibacterial properties and enzyme inhibitory actions against acetylcholinesterase (AChE) and urease . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Recent investigations into related pyrimidoindole compounds have highlighted their cytotoxic effects on cancer cell lines. For example, derivatives have been reported to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and blocking cell cycle progression at the G2/M phase . The anticancer activity is often linked to the inhibition of key signaling pathways such as PI3K/AKT/mTOR .
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of related compounds on HCT116 and Caco-2 colorectal cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathway activation .
- Enzyme Inhibition : Compounds with similar structures have been tested for their ability to inhibit AChE and urease, showing promising results that suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Antioxidative Properties : Some derivatives have also been assessed for their antioxidative capabilities, indicating that they can mitigate oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .
Q & A
Q. What in vitro models assess pharmacokinetic properties?
- Methodology : Use Caco-2 monolayers for permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) and microsomal assays (t₁/₂ >30 min suggests metabolic stability) .
Data Contradiction Analysis Example
- Issue : Variability in IC₅₀ values (2–10 μM) across cancer cell lines.
- Resolution :
- Verify cell line authentication (STR profiling).
- Standardize assay conditions (e.g., serum concentration, incubation time).
- Compare with structurally similar analogs to identify substituent-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
